
Nonadecatriene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nonadecatriene is a polyunsaturated hydrocarbon with the molecular formula C19H34. It is characterized by the presence of three conjugated double bonds in its carbon chain. This compound is known for its role as a pheromone component in various lepidopterous insect species, where it plays a crucial role in mating communication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Nonadecatriene can be synthesized through metal-catalyzed cross-coupling reactions. One efficient method involves the use of commercially available linolenic acid as a starting material. The process includes the conversion of linolenic acid to its corresponding triflate, followed by a cross-coupling reaction with appropriate Grignard reagents. This reaction is catalyzed by lithium tetrachlorocuprate (Li2CuCl4) in diethyl ether, yielding this compound with high geometric purity and yield .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high efficiency and scalability. The key steps involve the preparation of the triflate intermediate and its subsequent coupling with Grignard reagents under controlled conditions to maintain the desired geometric configuration .
Analyse Chemischer Reaktionen
Types of Reactions
Nonadecatriene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to saturated hydrocarbons.
Substitution: Halogenation and other substitution reactions can introduce functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine under controlled conditions.
Major Products Formed
Oxidation: Epoxides and hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated this compound derivatives.
Wissenschaftliche Forschungsanwendungen
Nonadecatriene has diverse applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and synthetic methodologies.
Biology: Plays a role in insect pheromone research, aiding in the development of pest control strategies.
Industry: Used in the synthesis of specialty chemicals and materials
Wirkmechanismus
Nonadecatriene exerts its effects primarily through its role as a pheromone. In insects, it binds to specific olfactory receptors, triggering a cascade of biochemical events that lead to mating behavior. The molecular targets include olfactory receptor neurons, which activate signaling pathways involving cyclic adenosine monophosphate (cAMP) and protein kinases .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octadecatriene: Another polyunsaturated hydrocarbon with similar pheromone activity.
Icosatriene: A longer-chain analog with comparable chemical properties.
Uniqueness
Nonadecatriene is unique due to its specific role in insect communication and its distinct synthetic pathways. Its three conjugated double bonds confer unique chemical reactivity and biological activity, distinguishing it from other similar compounds .
Eigenschaften
CAS-Nummer |
76720-31-5 |
|---|---|
Molekularformel |
C19H34 |
Molekulargewicht |
262.5 g/mol |
IUPAC-Name |
nonadeca-1,3,5-triene |
InChI |
InChI=1S/C19H34/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10,12-19H2,2H3 |
InChI-Schlüssel |
MAQAQPMRXAZUIM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCC=CC=CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [9-(3-methyl-5-pentylfuran-2-yl)nonyl]propanedioate](/img/structure/B14449453.png)
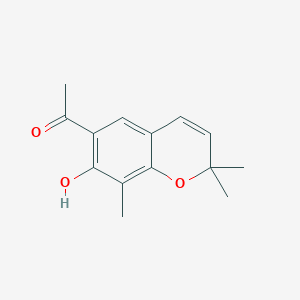
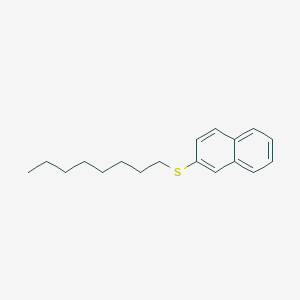

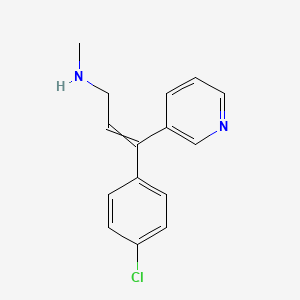
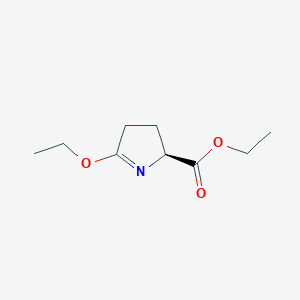

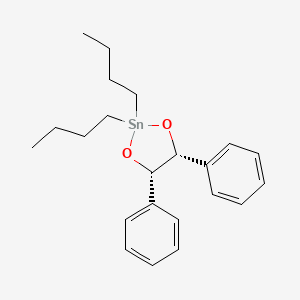

![1-Methyl-2-{[(3-methylphenyl)methyl]sulfanyl}pyridin-1-ium chloride](/img/structure/B14449513.png)
![N-[2-(4-Methylphenyl)-1-phenylethyl]-3-(trimethylsilyl)prop-2-ynamide](/img/structure/B14449523.png)
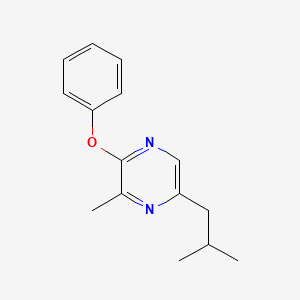

![N-[4-(Dimethylsulfamoyl)phenyl]-N-methylacetamide](/img/structure/B14449541.png)
